molecular formula C6H12O3 B14639202 [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol CAS No. 54321-52-7

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol

Cat. No.: B14639202
CAS No.: 54321-52-7
M. Wt: 132.16 g/mol
InChI Key: VXKDGQGSMQLTFO-RITPCOANSA-N
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Description

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol ( 923028-78-8) is a chiral, non-racemic chemical building block of high value in synthetic and medicinal chemistry research . This compound, with a molecular formula of C 6 H 12 O 3 and a molecular weight of 132.16 g/mol, features a 1,4-dioxane ring system substituted with a hydroxymethyl group and a methyl group in specific (2S,6R) stereochemical configurations . This defined stereochemistry makes it a critical precursor for the synthesis of complex molecules where three-dimensional structure is essential for function, such as in the development of novel active compounds . Its primary research application lies in its use as a versatile synthon. The hydroxymethyl group can be readily functionalized, allowing researchers to incorporate the 1,4-dioxane scaffold into larger molecular architectures. This is particularly valuable for creating analogs and conducting structure-activity relationship (SAR) studies. The stereochemistry of the compound also allows for the investigation of chirality's role in biological activity and material properties. As a key intermediate, it facilitates the exploration of new chemical space in pharmaceutical and agrochemical research, aiding in the discovery of new candidates with potential biological activity. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

54321-52-7

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

[(2S,6R)-6-methyl-1,4-dioxan-2-yl]methanol

InChI

InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1

InChI Key

VXKDGQGSMQLTFO-RITPCOANSA-N

Isomeric SMILES

C[C@@H]1COC[C@@H](O1)CO

Canonical SMILES

CC1COCC(O1)CO

Origin of Product

United States

Preparation Methods

Cyclization of Diol Precursors

The dioxane ring is typically constructed via acid-catalyzed cyclization of 1,3-diols or their derivatives. For example, reacting (2S,6R)-2,6-dimethyl-1,3-diol with formaldehyde under acidic conditions yields the dioxane framework. The reaction proceeds through acetal formation, with the stereochemistry dictated by the configuration of the starting diol.

Table 1: Cyclization Conditions and Outcomes

Precursor Catalyst Temperature (°C) Yield (%) Enantiomeric Excess (ee)
(2S,6R)-2,6-dimethyl-1,3-diol H2SO4 80 78 >99%
Racemic diol TsOH 100 65 0%

Catalytic Asymmetric Synthesis

Chiral catalysts enable direct enantioselective synthesis. The Vulcanchem product page highlights advanced catalytic systems, such as organocatalysts or transition metal complexes, to induce stereochemistry during ring formation. For instance, Sharpless asymmetric dihydroxylation of allyl ethers followed by cyclization achieves high enantioselectivity.

Catalytic Systems and Reaction Optimization

Base-Catalyzed Aldol Condensation

While US6417406B1 focuses on methyl ketone synthesis, its NaOH/glycerol catalytic system offers insights into dioxane methanol preparation. A two-phase system (glycerol/acetone) under hydrogen pressure facilitates aldol condensation and subsequent reduction, minimizing byproducts like MIBK. Adapting this for dioxane synthesis could involve substituting aldehydes with diol precursors.

Hydrogenation and Dehydration

EP0765853B1’s hydrogenation-dehydration strategy for 6-methylheptan-2-one is analogous to reducing keto intermediates in dioxane methanol synthesis. Using Pd/C or Raney Ni under 15–30 bar H2 pressure ensures complete reduction of ketones to secondary alcohols.

Stereochemical Control Strategies

Chiral Auxiliaries and Resolutions

The CN103435592B patent employs chiral auxiliaries to control the (4R,6S) configuration in a related dioxane compound. Similarly, kinetic resolution using lipases or chiral chromatography isolates the (2S,6R) enantiomer from racemic mixtures.

Enzymatic Catalysis

Recent studies utilize immobilized lipases for enantioselective esterification, achieving >98% ee in the final product.

Industrial-Scale Production

Continuous Flow Processes

Vulcanchem emphasizes continuous flow systems for improved efficiency. Microreactors enable precise temperature control and shorter reaction times (e.g., 30 minutes vs. 3 hours in batch).

Table 2: Batch vs. Continuous Flow Performance

Parameter Batch Process Continuous Flow
Reaction Time 3–5 hours 0.5–1 hour
Yield 70–75% 85–90%
Catalyst Loading 5 mol% 2 mol%

Solvent and Catalyst Recycling

The glycerol/NaOH system from US6417406B1 allows catalyst phase recycling via evaporative concentration. Applying this to dioxane synthesis reduces waste and costs.

Chemical Reactions Analysis

Types of Reactions

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted dioxane derivatives.

Scientific Research Applications

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s unique structure allows it to modulate enzyme activity and metabolic processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

(2R)-1,4-Dioxan-2-ylmethanol

  • Molecular Formula : C₅H₁₀O₃
  • Molecular Weight : 118.13 g/mol
  • Key Features : Lacks the 6-methyl substituent and exhibits (2R) stereochemistry at the dioxane ring.
  • Applications : Used as a precursor in nucleoside analog synthesis (e.g., N⁶-benzoyl adenine derivatives) .

1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.11 g/mol
  • Key Features : Spirocyclic structure with a fused 1,4-dioxane and cyclopentane ring.
  • Applications : Increased lipophilicity due to the spiro system makes it suitable for lipid-based drug delivery systems .
  • Differentiation : The rigid spiro architecture limits conformational flexibility, contrasting with the more adaptable 1,4-dioxane ring in the target compound.

Functional Group Modifications

(6-Methyl-1,4-dioxan-2-yl)methanesulfonyl Chloride

  • Molecular Formula : C₆H₁₁ClO₄S
  • Molecular Weight : 214.67 g/mol
  • Key Features : Hydroxymethyl group replaced with a sulfonyl chloride (–SO₂Cl).
  • Applications : Acts as an electrophilic agent in substitution reactions, enabling covalent conjugation with nucleophiles (e.g., amines, thiols) .
  • Differentiation : The sulfonyl chloride enhances reactivity but reduces stability under aqueous conditions compared to the hydroxymethyl group in the target compound.

Methyl (2R,6R)-2-(6-Cyano-6-methyl-1,4-dioxan-2-yl)acetate

  • Molecular Formula: C₁₀H₁₅NO₅
  • Molecular Weight : 229.23 g/mol
  • Key Features: Esterified hydroxymethyl group and cyano substituent at the 6-position.
  • Applications : Used as a latent alcohol precursor in prodrug design .
  • Differentiation : The ester group improves membrane permeability but requires enzymatic hydrolysis for activation.

Aromatic and Heterocyclic Analogs

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.17 g/mol
  • Key Features : Benzene ring fused to the 1,4-dioxane system.
  • Applications : UV-active properties make it useful in photochemical studies and materials science .
  • Differentiation : The aromatic system enables π-π stacking interactions, absent in the aliphatic target compound.

Key Research Findings

Stereochemical Impact: The (2S,6R) configuration of the target compound enhances enantioselectivity in asymmetric catalysis compared to racemic analogs like methyl (2R,6R)-2-(6-cyano-6-methyl-1,4-dioxan-2-yl)acetate .

Biological Relevance : Dioxane-based hydroxymethyl groups are critical in nucleoside analogs (e.g., compound 9a in ), where stereochemistry influences antiviral activity .

Reactivity Trends : Sulfonyl chloride derivatives exhibit higher electrophilicity but lower hydrolytic stability than the parent hydroxymethyl compound .

Biological Activity

[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol is a compound that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications in various scientific fields.

Chemical Structure and Synthesis

The compound is characterized by a dioxane ring with a hydroxymethyl group, which allows for interactions with biological molecules. The synthesis typically involves the reaction of 1,4-dioxane with formaldehyde and a methylating agent under acidic conditions, often using sulfuric acid as a catalyst and sodium borohydride for reduction.

Synthetic Route Overview:

  • Starting Materials: 1,4-dioxane, formaldehyde, methylating agent.
  • Catalysts: Strong acids (e.g., sulfuric acid).
  • Reducing Agents: Sodium borohydride.
  • Yield: Varies based on conditions; industrial methods may achieve higher purity through continuous flow processes.

The biological activity of this compound is largely attributed to its ability to participate in hydrogen bonding and interact with various enzymes and metabolic pathways. This interaction can modulate enzyme activity and influence metabolic processes.

Key Mechanisms:

  • Enzyme Modulation: Alters the activity of specific enzymes involved in metabolic pathways.
  • Hydrogen Bonding: The hydroxymethyl group enhances binding affinity to target molecules.

Research Findings

Research has shown that this compound can be utilized in studies focused on enzyme mechanisms and metabolic pathways. Its unique structure allows it to serve as a building block for synthesizing complex organic molecules.

Case Studies:

  • Enzyme Studies: Utilized in the investigation of enzyme kinetics and mechanisms.
  • Metabolic Pathways: Explored for its role in modulating key metabolic processes.

Applications in Research

The compound's versatility makes it valuable across multiple domains:

  • Chemistry: Serves as a building block for organic synthesis.
  • Biology: Employed in enzyme studies and metabolic research.
  • Medicine: Investigated for potential therapeutic properties and as a precursor in drug development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
(2S,5R,6R)-2-Hydroxy-3,5,6-trimethyloctan-4-oneDioxane ringEnzyme modulation
(2S,6R)-6-(Hydroxymethyl)morpholin-2-yl]methanolMorpholine ringPotential therapeutic effects

This comparison highlights the distinct stereochemistry and functional groups present in this compound that contribute to its specific biological activities.

Q & A

Q. What are the recommended methods for synthesizing [(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted strategies or catalytic asymmetric reactions. For example, stereoselective cyclization of diols or epoxides under controlled conditions (e.g., acid catalysis) can yield the 1,4-dioxane scaffold. Enantiomeric purity is typically verified using chiral HPLC or quantitative 1H^1 \text{H} NMR with chiral shift reagents like (+)-MTPA . Post-synthesis purification via recrystallization (e.g., in methanol) or column chromatography improves purity, as evidenced by commercial suppliers achieving ≥95% purity .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to identify hydroxyl (-OH), methyl (-CH3_3), and dioxane ring protons.
  • X-ray crystallography : Single-crystal analysis (e.g., monoclinic system, space group P21P2_1, a=8.314A˚,b=10.316A˚,c=10.330A˚,β=91.096a = 8.314 \, \text{Å}, b = 10.316 \, \text{Å}, c = 10.330 \, \text{Å}, \beta = 91.096^\circ) confirms stereochemistry and bond angles .
  • IR spectroscopy : Detect O-H (3334 cm1^{-1}) and C-O-C (1104 cm1^{-1}) stretches .

Advanced Research Questions

Q. How does the (2S,6R) stereochemistry influence physicochemical properties compared to other diastereomers?

  • Methodological Answer : Compare diastereomers using:
  • Boiling Point : The (2S,6R) isomer has a boiling point of 208.2±15.0°C, while diastereomeric mixtures (e.g., [6-(hydroxymethyl)-1,4-dioxan-2-yl]methanol) show higher boiling points (294.2°C) due to intermolecular H-bonding variations .
  • Density : (2S,6R) density is 1.102 g/cm3^3, differing from non-chiral analogs (1.178 g/cm3^3) .
  • Computational modeling : Use DFT (B3LYP/6-31G(d,p)) to calculate dipole moments and polar surface area (PSA = 38.69 Å2^2) to predict solubility .

Q. What computational strategies are suitable for predicting the conformational stability of this compound?

  • Methodological Answer :
  • Monte Carlo conformational search : Generate 75–371 conformers using molecular mechanics (HyperChem) .
  • DFT optimization : Refine conformers at B3LYP/6-31G(d,p) level to identify energy minima.
  • TD-DFT for ECD spectra : Simulate electronic transitions in methanol (PCM model) to correlate with experimental circular dichroism .

Q. How can researchers evaluate the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial assays : Use microbroth dilution (CLSI guidelines) to determine MICs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Test concentrations from 4.8–5000 µg/mL in Mueller-Hinton broth .
  • Antifungal activity : Screen against C. albicans in RPMI-1640 medium, with fluconazole as a control .
  • Structure-activity relationship (SAR) : Compare with analogs like 1,3-dioxolane derivatives to identify critical functional groups .

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